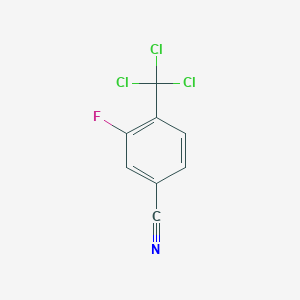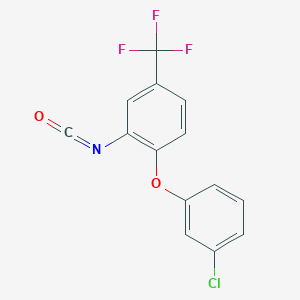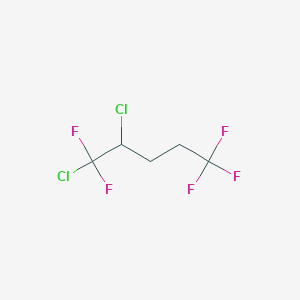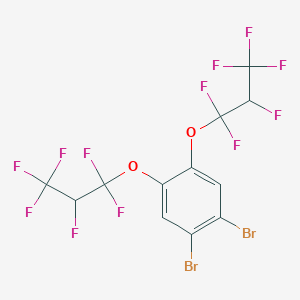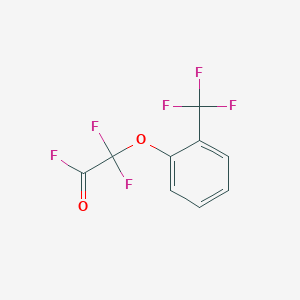
2-(Trifluoromethyl)-alpha, alpha-difluoro phenoxyacetic acid fluoride, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-alpha, alpha-difluoro phenoxyacetic acid fluoride, 95% (2-TFM-ADFPAF-95%) is an organic compound with a unique structure and properties. Its molecular formula is C7H4F6O3F, and it is a colorless, volatile liquid with a boiling point of 94.5°C. 2-TFM-ADFPAF-95% is an important intermediate in the production of pharmaceuticals, agrochemicals, and other industrial products. It is also used in analytical chemistry, biochemistry, and other scientific research applications.
Wirkmechanismus
2-TFM-ADFPAF-95% is a substrate for a variety of enzymes, including cytochrome P450s, esterases, and lipases. Its mechanism of action is not fully understood, but it is thought to be related to its ability to form complexes with certain enzymes, which can then be used to study enzyme-substrate interactions.
Biochemical and Physiological Effects
2-TFM-ADFPAF-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450s, which are important enzymes involved in the metabolism of drugs and other substances. In addition, it has been shown to inhibit the activity of esterases and lipases, which are important enzymes involved in the digestion of fats and other lipids.
Vorteile Und Einschränkungen Für Laborexperimente
2-TFM-ADFPAF-95% is an important reagent in many laboratory experiments, and it has several advantages over other reagents. It is a relatively stable compound, and it is easy to obtain and store. In addition, it is relatively non-toxic and has a low environmental impact. However, it is also a relatively expensive reagent, and its use may be limited in some laboratory experiments due to cost considerations.
Zukünftige Richtungen
In the future, 2-TFM-ADFPAF-95% may be used in a variety of new applications. For example, it may be used in the development of new pharmaceuticals, agrochemicals, and other industrial products. In addition, it may be used in the development of new enzyme assays and other analytical techniques. It may also be used in the development of new probes for studying enzyme-substrate interactions. Finally, it may be used in the development of new methods for the synthesis of other compounds.
Synthesemethoden
2-TFM-ADFPAF-95% can be synthesized by a variety of methods, including the reaction of trifluoromethyl phenylacetic acid with difluorochloromethane in the presence of a catalyst. The reaction is typically carried out at a temperature of 60-70°C, and the yield of 2-TFM-ADFPAF-95% is typically in the range of 70-80%.
Wissenschaftliche Forschungsanwendungen
2-TFM-ADFPAF-95% has a wide range of scientific research applications, including analytical chemistry, biochemistry, and pharmacology. It is used as a reagent in the synthesis of other compounds, and it is also used as a substrate in enzyme assays. In addition, 2-TFM-ADFPAF-95% is used as a probe molecule in studies of enzyme-substrate interactions.
Eigenschaften
IUPAC Name |
2,2-difluoro-2-[2-(trifluoromethyl)phenoxy]acetyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-7(16)9(14,15)17-6-4-2-1-3-5(6)8(11,12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIKBPLWIXWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC(C(=O)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)

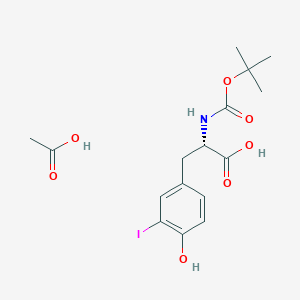
![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)

